![molecular formula C14H8Br2FNO B11788373 5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole](/img/structure/B11788373.png)
5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole is a synthetic organic compound that belongs to the class of benzo[d]oxazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenylamine and a suitable benzo[d]oxazole precursor.
Cyclization: The cyclization step involves the formation of the benzo[d]oxazole ring through condensation reactions under specific conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents at the bromine positions.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)-2-(2-fluorophenyl)benzo[d]oxazole
- 5-(Bromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole
- 5-(Iodomethyl)-2-(2-fluorophenyl)benzo[d]oxazole
Uniqueness
5-(Dibromomethyl)-2-(2-fluorophenyl)benzo[d]oxazole is unique due to the presence of two bromine atoms, which may confer distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents.
Propriétés
Formule moléculaire |
C14H8Br2FNO |
|---|---|
Poids moléculaire |
385.02 g/mol |
Nom IUPAC |
5-(dibromomethyl)-2-(2-fluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8Br2FNO/c15-13(16)8-5-6-12-11(7-8)18-14(19-12)9-3-1-2-4-10(9)17/h1-7,13H |
Clé InChI |
YZXLZBCGMWKXCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C(Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)

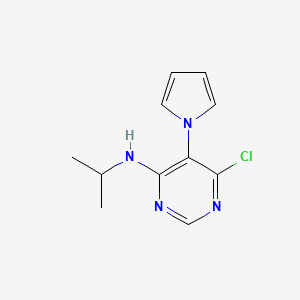
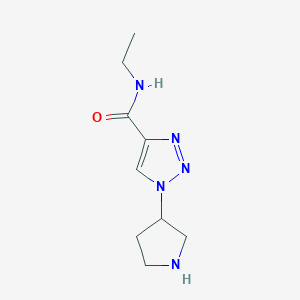

![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)

![3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)
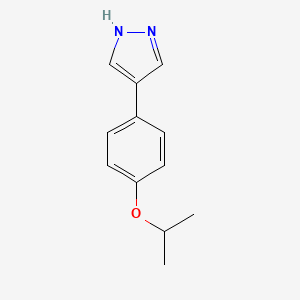
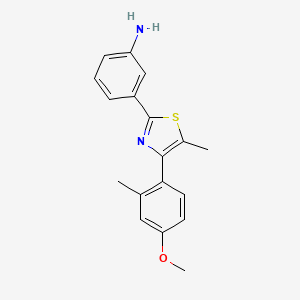

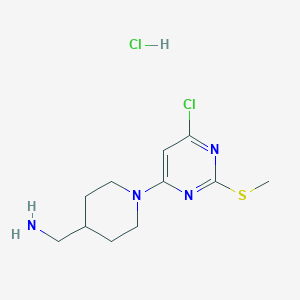
![7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11788363.png)

